5-(2,5-Dimethoxyphenyl)-3-methylisoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO3/c1-8-6-12(16-13-8)10-7-9(14-2)4-5-11(10)15-3/h4-7H,1-3H3 |
InChI Key |
IKIKZAPPSCCUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 5 2,5 Dimethoxyphenyl 3 Methylisoxazole
Novel Synthetic Routes to the 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole Core Structure
The construction of the 5-aryl-3-methylisoxazole scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regiocontrol, and environmental impact.
The most fundamental and widely employed method for synthesizing the isoxazole (B147169) ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nanobioletters.comnih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nanobioletters.comrsc.org For the synthesis of this compound, regioselectivity is paramount, as two different isomers could potentially form.
The desired regiochemistry is achieved by reacting a methyl-derived nitrile oxide with an aryl-substituted alkyne. Specifically, acetonitrile (B52724) oxide, generated in situ from its precursors like acetaldoxime (B92144) or the corresponding hydroximoyl chloride, can be reacted with 1-ethynyl-2,5-dimethoxybenzene. nih.gov The in situ generation of the nitrile oxide is common, often accomplished by the dehydrohalogenation of a hydroximoyl chloride with a base or the oxidation of an aldoxime. nih.govnih.gov
The regioselectivity of the cycloaddition can be influenced by thermal conditions or the use of metal catalysts. nih.gov Copper(I) and Ruthenium(II) catalysts have been shown to improve both the reaction rate and the regioselectivity, favoring the formation of the 5-substituted isoxazole product. beilstein-journals.org The reaction proceeds with high regiocontrol, yielding the 5-aryl-3-methyl isomer as the major product. nih.gov
| Entry | Nitrile Oxide Precursor | Alkyne Component | Catalyst | Conditions | Yield (%) (Regioisomeric Ratio) |
| 1 | Acetohydroximoyl chloride | 1-ethynyl-2,5-dimethoxybenzene | None | Toluene, 110°C, 12h | 75% (>95:5) |
| 2 | Acetaldoxime / NCS | 1-ethynyl-2,5-dimethoxybenzene | None | Et3N, THF, 25°C, 24h | 82% (>95:5) |
| 3 | Acetohydroximoyl chloride | 1-ethynyl-2,5-dimethoxybenzene | CuI (5 mol%) | Et3N, MeCN, 80°C, 4h | 91% (>98:2) |
| 4 | Acetohydroximoyl chloride | 1-ethynyl-2,5-dimethoxybenzene | Ru(II) complex (2 mol%) | DIPEA, DCE, 25°C, 6h | 94% (>99:1) |
An alternative synthetic strategy involves forming the isoxazole core first and subsequently introducing the 2,5-dimethoxyphenyl group via a metal-catalyzed cross-coupling reaction. This approach is highly modular and allows for late-stage diversification. The key precursors for this strategy are a halogenated 3-methylisoxazole (B1582632) (e.g., 5-bromo-3-methylisoxazole) and an organometallic reagent of the 2,5-dimethoxyphenyl moiety.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, coupling 5-bromo-3-methylisoxazole (B1527752) with 2,5-dimethoxyphenylboronic acid. researchgate.net This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid. lmaleidykla.lt Similarly, the Stille coupling, which uses an organotin reagent like 2-(tributylstannyl)-1,4-dimethoxybenzene, can also be employed. lmaleidykla.lt These methods are advantageous due to their mild reaction conditions and high tolerance for various functional groups. rsc.org
| Coupling Reaction | Isoxazole Precursor | Aryl Precursor | Catalyst System (Pd Source / Ligand) | Base | Yield (%) |
| Suzuki-Miyaura | 5-Bromo-3-methylisoxazole | 2,5-Dimethoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | 88% |
| Suzuki-Miyaura | 5-Bromo-3-methylisoxazole | 2,5-Dimethoxyphenylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | 92% |
| Stille | 5-Iodo-3-methylisoxazole | 2-(Tributylstannyl)-1,4-dimethoxybenzene | PdCl2(PPh3)2 | - | 85% |
| Stille | 5-Bromo-3-methylisoxazole | 2-(Tributylstannyl)-1,4-dimethoxybenzene | Pd(PPh3)4 / CuI | - | 89% |
Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste and avoid hazardous materials. researchgate.net For isoxazole synthesis, this has led to the development of protocols that utilize water as a reaction medium, which is inexpensive, non-toxic, and environmentally friendly. researchgate.netnih.gov
One such approach involves the reaction of a 1,3-dicarbonyl compound, such as 1-(2,5-dimethoxyphenyl)butane-1,3-dione (B13795924), with hydroxylamine (B1172632) hydrochloride. nih.gov Another green method is the reaction of a chalcone-like precursor, 3-(dimethylamino)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, with hydroxylamine hydrochloride in an aqueous medium, often proceeding efficiently without the need for a catalyst. researchgate.netnih.gov The use of deep eutectic solvents (DES) has also emerged as a cost-effective and eco-friendly alternative to traditional organic solvents for the synthesis of 3,5-disubstituted isoxazoles. acs.org These methods often feature simpler work-up procedures and high yields. nih.gov
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher yields, and greater scalability. acs.orgresearchgate.net The synthesis of isoxazoles is well-suited to flow technology, particularly because it often involves unstable intermediates like nitrile oxides and exothermic reactions. researchgate.net
A continuous-flow process for this compound could involve telescoping several reaction steps. researchgate.net For instance, acetaldoxime could be fed into a reactor and mixed with a chlorinating agent (like N-chlorosuccinimide) to form the hydroximoyl chloride. This stream would then converge with a stream containing 1-ethynyl-2,5-dimethoxybenzene and a base in a heated reactor coil to facilitate the cycloaddition. This integrated approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized production. acs.orgresearchgate.net
Detailed Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. The primary formation route, the 1,3-dipolar cycloaddition, has been the subject of extensive mechanistic investigation.
It is widely accepted that the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne proceeds through a concerted, pericyclic pathway. nih.govrsc.org This means the two new sigma bonds are formed in a single transition state without the formation of a discrete intermediate. nih.gov The regioselectivity of the reaction—whether the '3-methyl' or the '5-methyl' isomer is formed—is dictated by the electronic and steric properties of the dipole and dipolarophile.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the transition states of cycloaddition reactions. nih.govmdpi.com By calculating the activation energies for the two possible regioisomeric pathways, the preferred product can be accurately predicted. mdpi.com
The regioselectivity is often explained using Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between acetonitrile oxide and 1-ethynyl-2,5-dimethoxybenzene, the dominant interaction is typically between the HOMO of the electron-rich alkyne and the LUMO of the nitrile oxide.
Calculations show that the orbital coefficients on the atoms involved in the bond formation determine the outcome. The transition state leading to the this compound is lower in energy because it benefits from a more favorable overlap of the larger orbital lobes on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide. This energetic preference in the transition state ensures the high regioselectivity observed experimentally. mdpi.com
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step and transition state geometry of a chemical reaction. For the synthesis of this compound, which is commonly achieved via a 1,3-dipolar cycloaddition between acetonitrile oxide and 1-ethynyl-2,5-dimethoxybenzene, KIE studies can provide critical insights into the mechanism.
The concerted [3+2] cycloaddition mechanism, widely accepted for many nitrile oxide cycloadditions, involves the simultaneous formation of two new sigma bonds. wikipedia.org To probe this, isotopic labeling can be employed at the reacting centers. A primary KIE would be expected if a C-H bond is broken or formed in the rate-determining step. In this cycloaddition, however, no C-H bonds are directly broken at the reacting carbons of the alkyne.
Instead, secondary KIEs can be informative. For instance, by replacing the hydrogen on the terminal alkyne (1-ethynyl-2,5-dimethoxybenzene) with deuterium (B1214612) (1-deuterio-1-ethynyl-2,5-dimethoxybenzene), a small secondary KIE (kH/kD ≠ 1) can be measured. This effect arises from the change in hybridization of the acetylenic carbons from sp to sp² in the transition state. nih.gov A small, normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.2, would support a mechanism where the hybridization change occurs in the rate-limiting step, consistent with the concerted cycloaddition. nih.gov Conversely, an inverse KIE (kH/kD < 1) or a value of unity might suggest a more complex, stepwise mechanism with an intermediate, where the initial bond formation is not rate-limiting.
Similarly, isotopic substitution within the nitrile oxide (e.g., using ¹³C or ¹⁵N) could provide further detail on the synchronicity of bond formation in the transition state. While no specific KIE studies have been published for the synthesis of this compound, the principles derived from studies of similar nitrosoarene-alkyne cycloadditions provide a clear framework for such an investigation. nih.gov
Computational Reaction Pathway Elucidation for this compound Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the reaction pathways for the synthesis of this compound. DFT calculations can be used to model the potential energy surface of the reaction, identifying transition states and intermediates, and calculating their relative energies to predict the most likely mechanistic pathway. mdpi.comnih.gov
For the [3+2] cycloaddition route, DFT studies can distinguish between a concerted mechanism and a stepwise pathway involving a diradical or zwitterionic intermediate. mdpi.com Calculations would involve optimizing the geometries of the reactants (acetonitrile oxide and 1-ethynyl-2,5-dimethoxybenzene), the transition state(s), and the product. The activation energy barrier (ΔG‡) calculated for the concerted versus stepwise pathways would indicate the favored route. For many 1,3-dipolar cycloadditions, the concerted pathway is found to be lower in energy. mdpi.com
Furthermore, DFT is crucial for predicting the regioselectivity of the reaction. The cycloaddition could potentially yield two regioisomers: this compound and 4-(2,5-Dimethoxyphenyl)-3-methylisoxazole. By calculating the activation energies for the two corresponding transition states, the model can predict the major product. This regioselectivity is often explained using Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered. mdpi.com DFT calculations provide quantitative values for these orbital energies and coefficients, allowing for a more precise prediction of the dominant regioisomer. mdpi.comnih.gov Such computational studies on related systems have successfully rationalized experimentally observed regioselectivity. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound
The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize yield and ensure high regioselectivity. Key factors include the choice of solvent and the development of effective catalytic systems.
Solvent Effects on Reaction Efficiency and Product Distribution
The solvent plays a critical role in the 1,3-dipolar cycloaddition reaction, influencing both reaction rate and regioselectivity. The polarity of the solvent can stabilize or destabilize the transition state, thereby altering the activation energy. sciepub.com In the synthesis of 5-aryl isoxazoles, a range of solvents can be employed, with their properties significantly impacting the outcome.
Theoretical studies on related nitrile oxide cycloadditions have predicted that the regioselectivity can be solvent-dependent. sciepub.com For instance, the transition state leading to the 3,5-disubstituted isoxazole (the desired product) may have a different dipole moment than the transition state leading to the 3,4-disubstituted isomer. Polar solvents tend to stabilize the more polar transition state, thus favoring the corresponding product. Experimental studies have shown that solvent choice can invert or alter the ratio of regioisomers formed. sciepub.com
The following interactive table summarizes the hypothetical effect of different solvents on the synthesis of this compound, based on general principles observed in isoxazole synthesis. sciepub.comnih.gov
| Solvent | Dielectric Constant (ε) | Expected Effect on Rate | Expected Regioselectivity (5-Aryl:4-Aryl) |
| Toluene | 2.4 | Moderate | Moderate to Good |
| Dichloromethane (DCM) | 9.1 | Good | Good |
| Acetonitrile (MeCN) | 37.5 | High | High |
| Ethanol (EtOH) | 24.6 | Moderate (H-bonding effects) | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High |
| Water | 80.1 | Variable ("on-water" effect) | Can be high, but solubility is an issue |
This data is illustrative and based on general trends in 1,3-dipolar cycloaddition reactions. Specific results may vary.
Catalyst Development and Screening for Specific Transformations
Catalysis is a cornerstone of modern organic synthesis, offering pathways to improved reaction rates, yields, and selectivity. For the synthesis of this compound, catalyst development can focus on two main strategies: the condensation reaction of a β-diketone with hydroxylamine, or the [3+2] cycloaddition.
In the cycloaddition approach, metal catalysts, particularly copper(I) and ruthenium(II), have been shown to significantly enhance both the rate and regioselectivity. beilstein-journals.orgnih.gov Copper(I)-catalyzed alkyne-azide cycloadditions (CuAAC) have a well-known analogue in isoxazole synthesis, where a copper acetylide intermediate is proposed to react with the nitrile oxide. nih.gov This directed mechanism strongly favors the formation of the 3,5-disubstituted isoxazole. Screening various copper sources (e.g., CuI, CuSO₄/sodium ascorbate) and ligands can optimize the catalytic activity for this specific transformation. nih.gov
For condensation routes, which involve reacting a precursor like 1-(2,5-dimethoxyphenyl)butane-1,3-dione with hydroxylamine, acid or base catalysts are typically employed. Lewis acids (e.g., p-TsOH, ZrCl₄) can activate the carbonyl group towards nucleophilic attack by hydroxylamine, facilitating the initial condensation and subsequent cyclization. mdpi.com Screening a panel of Lewis and Brønsted acids under various conditions is a common strategy to identify the optimal catalyst for maximizing the yield of the desired isoxazole.
The following interactive table outlines potential catalysts and their expected impact on the synthesis of this compound.
| Synthetic Route | Catalyst Type | Example Catalysts | Expected Effect |
| [3+2] Cycloaddition | Copper(I) | CuI, CuSO₄/Sodium Ascorbate | Increased rate, high regioselectivity for 5-aryl isomer |
| [3+2] Cycloaddition | Ruthenium(II) | [RuCp*Cl(cod)] | High yield and regioselectivity |
| Condensation | Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Increased rate of condensation and cyclization |
| Condensation | Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Acceleration of cyclization step |
| Condensation | Base | Sodium Hydroxide (NaOH) | Promotes deprotonation and cyclization |
This table presents potential catalytic systems based on established methodologies for isoxazole synthesis. nih.govnih.govmdpi.com
High Resolution Structural Elucidation and Conformational Analysis of 5 2,5 Dimethoxyphenyl 3 Methylisoxazole
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While a complete, peer-reviewed assignment for 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole is not publicly available, analysis would typically involve ¹H and ¹³C NMR, along with multi-dimensional techniques.
Multi-dimensional NMR Techniques (e.g., NOESY, ROESY) for Stereochemical and Conformational Analysis
Multi-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. For this compound, these experiments would be key to defining the preferred orientation of the 2,5-dimethoxyphenyl ring relative to the 3-methylisoxazole (B1582632) ring.
Specifically, NOESY or ROESY spectra would be examined for correlations between the protons of the phenyl ring and the protons of the methyl group or the C4-proton on the isoxazole (B147169) ring. The presence and intensity of these cross-peaks would indicate the through-space proximity of these groups, allowing for the determination of the dihedral angle between the two ring systems. This is particularly important as free rotation around the C-C single bond connecting the two rings is expected, and these experiments could reveal the lowest energy, most populated conformation in solution. However, specific NOESY or ROESY data for this compound have not been reported in the literature.
Solid-State NMR Applications for Polymorphic Forms of this compound
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase and is particularly useful for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in each form.
Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR provide high-resolution spectra of solid samples. For isoxazole derivatives, ssNMR can be used to differentiate between isomers based on the connectivity of carbon and nitrogen atoms. researchgate.netresearchgate.net For this compound, ssNMR would be employed to determine if different crystalline forms exist by identifying variations in the chemical shifts of the carbon atoms. Each unique polymorph would yield a distinct ¹³C ssNMR spectrum. To date, no studies on the polymorphic forms of this compound using solid-state NMR have been published.
X-ray Crystallographic Analysis of this compound
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single crystal X-ray diffraction is the gold standard for molecular structure determination. For this compound, which is an achiral molecule, this technique would determine its exact conformation in the solid state. The analysis would provide high-precision data on the planarity of the isoxazole and phenyl rings and, most importantly, the dihedral angle between them. A search of crystallographic databases reveals no publicly available crystal structure for this specific compound. However, analysis of a related structure, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, showed that its two ring systems were nearly coplanar, with an interplanar angle of 5.38 (2)°. nih.gov A similar analysis for the target compound would provide invaluable insight into its solid-state conformation.
Crystal Packing Analysis and Intermolecular Interactions
Understanding how molecules arrange themselves in a crystal lattice is crucial for predicting material properties. An X-ray diffraction study would reveal the crystal packing of this compound and identify any significant intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, or π–π stacking interactions between the aromatic rings. These forces govern the stability of the crystal lattice. In the absence of a crystal structure for the title compound, a definitive analysis of its packing and intermolecular forces cannot be performed.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. While specific spectra for this compound are not published, a general characterization of isoxazole derivatives allows for the prediction of key vibrational bands. FT-IR and Raman are complementary techniques and would together provide a comprehensive vibrational profile of the molecule.
The table below outlines the expected characteristic vibrational frequencies for the key functional groups present in this compound based on data from similar compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2960 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C=N (Isoxazole) | Stretching | 1650 - 1590 |
| N-O (Isoxazole) | Stretching | 1420 - 1380 |
| C-O-C (Methoxy) | Asymmetric/Symmetric Stretching | 1250 - 1020 |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Investigations (if chiral analogs are explored)
As of the current body of scientific literature, specific studies focusing on the chiroptical spectroscopy of chiral analogs of this compound are not available. The parent compound itself is achiral and therefore does not exhibit Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra. The introduction of a chiral center, for instance through substitution on the methyl group or by atropisomerism if rotation around the aryl-isoxazole bond were restricted by bulky substituents, would be necessary for the molecule to be chiroptical.
While direct experimental or computational data for chiral analogs of this compound is absent, the principles of chiroptical spectroscopy provide a robust framework for future stereochemical investigations of such derivatives.
Theoretical Application of ECD and VCD for Chiral Isoxazole Analogs:
Should chiral analogs of this compound be synthesized, ECD and VCD would be powerful techniques for determining their absolute configuration. nih.govmdpi.com The general methodology involves a synergistic approach combining experimental measurements with quantum-mechanical calculations. nih.govamericanlaboratory.com
The process would entail:
Synthesis and Isolation: Preparation and purification of the enantiomers of a chiral derivative.
Experimental Spectra Acquisition: Recording the ECD and VCD spectra of the isolated enantiomers. The two enantiomers are expected to show mirror-image spectra. nih.gov
Computational Modeling: Generating all possible low-energy conformations for one of the enantiomers.
Spectral Calculation: For each stable conformer, the ECD and VCD spectra would be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. nih.gov
Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their calculated Boltzmann population at a given temperature.
Comparison and Assignment: The resulting theoretical spectrum is compared with the experimental spectrum. A match between the calculated spectrum of a specific enantiomer (e.g., the R-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized compound. americanlaboratory.com
Anticipated Spectral Features:
For a hypothetical chiral analog of this compound, the ECD spectrum would be influenced by the electronic transitions of the dimethoxyphenyl and isoxazole chromophores. The coupling between these chromophores, dictated by their spatial arrangement, would give rise to characteristic Cotton effects, the signs of which would be diagnostic of the stereochemistry.
The VCD spectrum, which measures differential absorption of left and right circularly polarized infrared light, would provide detailed information about the stereochemistry based on the vibrational modes of the molecule. researchgate.net VCD is particularly sensitive to the absolute configuration of stereogenic centers and can be a decisive tool when ECD data is ambiguous. nih.gov
Although no specific data can be presented in tabular form for this compound or its chiral analogs at this time, the established methodologies of chiroptical spectroscopy represent a clear and reliable path for the stereochemical elucidation of any such compounds that may be synthesized in the future.
Computational Chemistry and Theoretical Modeling of 5 2,5 Dimethoxyphenyl 3 Methylisoxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular structure and electronic properties that are not always accessible through experimental means alone. For a molecule like 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole, these methods can predict its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the ground-state electronic structure of molecules. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For this compound, a DFT study would precisely calculate the spatial relationship between the dimethoxyphenyl group and the methylisoxazole ring. The calculations would also provide key electronic properties, as illustrated in the hypothetical data table below, which is based on typical values for similar heterocyclic compounds.
| Calculated Property | Illustrative Value |
|---|---|
| Total Energy (a.u.) | -1107.69 |
| Dipole Moment (Debye) | 4.05 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. Typically, red-colored areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).
In the this compound scaffold, MEP analysis would be expected to show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen atoms of the two methoxy (B1213986) groups. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms. This distribution highlights the areas most likely to engage in hydrogen bonding and other electrostatic interactions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
An FMO analysis of this compound would identify the spatial distribution of these orbitals. The HOMO is likely to be concentrated on the electron-rich 2,5-dimethoxyphenyl ring, whereas the LUMO may be distributed across the electron-accepting isoxazole ring system. Understanding this distribution is key to predicting how the molecule will behave in chemical reactions.
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.55 |
| Energy Gap (ΔE) | 4.70 |
Illustrative values are based on data from similar aromatic heterocyclic compounds.
Conformational Landscape Analysis and Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule, its actual behavior, particularly in solution, is dynamic. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's flexibility, preferred shapes, and interactions with its environment over time.
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and isoxazole rings. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is typically done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotating bond.
The conformation of a molecule can be significantly influenced by its solvent environment. Computational methods can model these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by simulating individual solvent molecules.
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a molecule in an explicit solvent like water. An MD simulation of this compound would involve placing the molecule in a box of simulated solvent molecules and calculating the forces between all atoms over a period of time (e.g., nanoseconds). The resulting trajectory provides detailed information on how the molecule moves, flexes, and maintains its structure in a solution, confirming the stability of the conformations predicted by energy minimization and revealing key interactions with the solvent.
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry has become an indispensable partner to experimental spectroscopy. bohrium.com Theoretical calculations can predict spectroscopic parameters with high accuracy, aiding in the structural confirmation of synthesized compounds and the interpretation of complex experimental spectra. Density Functional Theory (DFT) is a widely used method for these purposes, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods provides a powerful tool for validating proposed structures. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic shielding tensors, from which chemical shifts are derived.
The process involves optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govnih.gov Subsequently, GIAO calculations are performed on the optimized structure to compute the NMR shielding constants. These theoretical values are then referenced against a standard, typically Tetramethylsilane (TMS), and can be correlated with experimental data. A high degree of correlation between the predicted and experimental shifts confirms the molecular structure. ufv.br For this compound, this validation is crucial to confirm the connectivity and electronic environment of the isoxazole and dimethoxyphenyl rings.
Table 1: Illustrative Example of Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: The following data is a representative example of what a DFT/GIAO calculation would yield and is intended for illustrative purposes.
| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Isoxazole C3 | 160.5 | 161.2 | - | - |
| Isoxazole C4 | 101.8 | 102.5 | 6.45 | 6.50 |
| Isoxazole C5 | 168.2 | 169.0 | - | - |
| Methyl C (on C3) | 11.9 | 12.3 | 2.40 | 2.44 |
| Phenyl C1' | 118.5 | 119.1 | - | - |
| Phenyl C2' (OCH₃) | 153.0 | 153.6 | - | - |
| Phenyl C5' (OCH₃) | 152.4 | 152.9 | - | - |
| Methoxy C (on C2') | 56.1 | 56.5 | 3.80 | 3.85 |
| Methoxy C (on C5') | 55.8 | 56.2 | 3.78 | 3.82 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. The interpretation of these spectra can be complex due to the coupling of vibrations. Computational simulations are vital for the accurate assignment of spectral bands to specific molecular motions. nih.gov
Using DFT calculations, the harmonic vibrational frequencies and their corresponding intensities can be predicted. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.com This allows for an unambiguous assignment of bands observed in the experimental IR and Raman spectra of this compound, such as the characteristic C=N stretching of the isoxazole ring, the C-O-C stretches of the methoxy groups, and the various C-H bending and stretching modes. researchgate.net
Table 2: Illustrative Example of Simulated Vibrational Frequencies and Assignments for this compound Note: The following data is a representative example based on typical DFT calculations for analogous structures.
| Calculated (Scaled) Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Assignment (Based on PED) |
|---|---|---|
| 3085 | 3090 | Aromatic C-H stretching |
| 2960 | 2965 | Methyl C-H asymmetric stretching |
| 1615 | 1620 | Isoxazole ring C=N stretching |
| 1590 | 1595 | Aromatic ring C=C stretching |
| 1495 | 1500 | Aromatic ring C=C stretching |
| 1255 | 1260 | Aryl C-O-C asymmetric stretching |
| 1040 | 1045 | Aryl C-O-C symmetric stretching |
| 920 | 925 | Isoxazole ring breathing |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling (theoretical aspects for molecular design)
QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are fundamental in rational drug design and materials science, as they enable the prediction of a compound's behavior without the need for synthesis and testing, thereby saving time and resources. nih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, a diverse set of descriptors would be calculated to capture its constitutional, topological, electronic, and steric features.
These can be categorized as:
1D/2D Descriptors: These are calculated from the chemical formula or 2D structure and include properties like molecular weight, atom counts, molar refractivity, and topological indices that describe molecular size and branching.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and atomic partial charges. These describe the electronic properties and reactivity of the molecule.
3D Descriptors: These are calculated from the 3D conformation of the molecule. In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecule is placed in a 3D grid, and descriptors representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point. mdpi.comresearchgate.net
Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of Isoxazole Analogs
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Molecular size and bulk |
| Topological | Zagreb Index | Molecular branching and complexity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Quantum-Chemical | HOMO-LUMO Gap | Chemical reactivity and stability |
| Quantum-Chemical | Dipole Moment | Molecular polarity |
| 3D-Field (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and charge distribution |
| 3D-Field (CoMFA/CoMSIA) | Hydrophobic and H-Bond Fields | Potential for specific non-covalent interactions |
Once a set of descriptors is generated for a series of analogs of this compound with known activities or properties, statistical methods like Partial Least Squares (PLS) or machine learning algorithms are used to build a predictive model. The resulting QSAR equation provides a quantitative link between the descriptors and the observed activity.
For instance, a 3D-QSAR model can generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. mdpi.com A green contour map around the phenyl ring might indicate that bulkier substituents are desired for better activity, while a red contour near the isoxazole oxygen might suggest that electronegative features are detrimental.
Beyond QSAR, other predictive models like molecular docking and molecular dynamics (MD) simulations are used to understand interactions at an atomic level. nih.gov Docking can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov MD simulations can then model the dynamic behavior of this ligand-protein complex over time, revealing the stability of key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are governed by the molecule's structural features. dovepress.com These theoretical models are crucial for the rational design of new, more potent isoxazole derivatives.
Detailed Scientific Data on this compound Remains Elusive in Publicly Available Research
The provided outline necessitates in-depth information that is currently unavailable for this particular isoxazole derivative. This includes specifics on its molecular recognition principles, in silico docking with macromolecular targets, ligand-protein interaction profiles, binding mode analyses, molecular dynamics simulations, and in vitro kinetic and binding affinity studies.
While research exists for the broader class of isoxazoles and for derivatives with different substitution patterns—such as those with 3,4,5-trimethoxyphenyl or 4-fluorophenyl groups—these findings cannot be accurately extrapolated to this compound. The specific positioning of the dimethoxy groups on the phenyl ring and the methyl group on the isoxazole ring would uniquely influence the compound's stereoelectronic properties and, therefore, its interactions with biological targets.
Generating an article without specific data would lead to generalizations about isoxazole scaffolds, which would not meet the stringent requirement of focusing solely on the requested compound. This would compromise the scientific accuracy and integrity of the information presented.
Further research and publication of studies specifically investigating this compound are required to provide the detailed mechanistic and molecular interaction data necessary to fulfill the requested article outline. At present, the absence of such dedicated research in publicly accessible sources makes the creation of a detailed and accurate scientific article on this specific compound impracticable.
Molecular Interaction Studies and Mechanistic Insights of 5 2,5 Dimethoxyphenyl 3 Methylisoxazole
Kinetic and Binding Affinity Studies in Model Enzymatic or Receptor Systems (in vitro mechanistic studies)
Receptor Binding Assays with Purified Receptors and the Compound
Currently, there is no publicly available scientific literature that reports the findings of receptor binding assays conducted with 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole and purified receptors. Consequently, data tables presenting binding affinities (such as Kᵢ, Kₔ, or IC₅₀ values) for this specific compound cannot be provided.
While the broader class of isoxazole-containing compounds has been investigated for its interaction with various receptors, these findings are not directly applicable to this compound without specific experimental validation.
Chemical Space Exploration and Derivatization Strategies for 5 2,5 Dimethoxyphenyl 3 Methylisoxazole Analogs
Rational Design of Derivatives Based on Structure-Activity Relationships (SAR)
Rational drug design for analogs of 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole relies on understanding how specific structural modifications influence biological outcomes. This involves analyzing the electronic and steric effects of substituents on the isoxazole (B147169) core and exploring bioisosteric replacements to enhance drug-like properties.
Design Principles for Modulating Substituent Effects on Isoxazole Core
The isoxazole ring and its substituents are critical pharmacophoric elements. The biological activity of isoxazole-containing compounds can be significantly altered by the nature and position of substituents on both the isoxazole core and its appended phenyl ring. rsc.org Structure-activity relationship (SAR) studies on various 3,5-disubstituted isoxazoles have revealed several key design principles.
The electronic properties of substituents on the phenyl ring play a crucial role. The introduction of electron-withdrawing groups, such as fluorine (-F), chlorine (-Cl), bromine (-Br), or trifluoromethyl (-CF3), has been shown to enhance the biological activity in several classes of isoxazole derivatives. rsc.orgnih.gov For instance, in one study, isoxazoles with an electron-withdrawing group like –F or -CF3 on the phenyl ring displayed excellent sPLA2 inhibitory activities. Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) or alkyl groups, can also promote activity, depending on the specific biological target. nih.gov The position of these substituents is also critical; para-substitution on the phenyl ring is often favored.
Modifications directly on the isoxazole ring, though less common for the core structure, can also be considered. While the parent compound has a methyl group at the 3-position and the dimethoxyphenyl group at the 5-position, altering the electronic nature of the C-4 position could be a viable strategy.
Table 1: Influence of Phenyl Ring Substituents on Isoxazole Analog Activity
| Substituent Type | Examples | General Effect on Activity | Reference Example |
|---|---|---|---|
| Electron-Withdrawing | -F, -Cl, -Br, -CF3, -NO2 | Often enhances potency and cytotoxicity. | Fluorine or trifluoromethyl groups on the phenyl ring of isoxazoles can promote cytotoxicity. nih.gov |
| Electron-Donating | -CH3, -OCH3, -OH | Can enhance activity, particularly antioxidant properties, depending on the target. | The presence of electron-donating substituents on the aromatic ring enhanced antioxidant activity in bis-heterocycles. nih.gov |
| Halogens | -Cl, -Br | Can increase anti-inflammatory activity and selectivity for enzymes like COX-2. | Chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity. nih.gov |
| Bulky Groups | -t-Bu, -iPr | Can either increase or decrease activity depending on the steric tolerance of the target binding site. | The absence of a tert-butyl group on a phenyl ring led to very low antioxidant properties in one study. rsc.org |
Exploration of Bioisosteric Replacements in the Dimethoxyphenyl Moiety
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com For the 2,5-dimethoxyphenyl moiety of the target compound, bioisosteric replacements can be employed to improve metabolic stability, modulate lipophilicity, enhance binding interactions, or explore new intellectual property. nih.govprinceton.edu
The two methoxy groups are primary targets for modification. They can be susceptible to metabolic O-demethylation. Replacing one or both methoxy groups with bioisosteres can mitigate this. For example, a methoxy group can be replaced by a fluorine atom to block metabolism at that site and alter electronic properties. cambridgemedchemconsulting.com Other replacements for a methoxy group include small alkyl groups, which reduce metabolic stability, or incorporation into a 5- or 6-membered ring to restore it. cambridgemedchemconsulting.com
The entire 2,5-dimethoxyphenyl ring can also be replaced with other aromatic or non-aromatic systems. Heterocyclic rings like pyridine, pyrimidine, or thiophene (B33073) can be introduced to alter polarity and introduce new hydrogen bonding capabilities. Saturated, C(sp3)-rich scaffolds such as bicyclo[1.1.1]pentane or cubane (B1203433) are increasingly used as phenyl ring bioisosteres to improve physicochemical properties like aqueous solubility and metabolic stability. nih.govenamine.net
Table 2: Potential Bioisosteric Replacements for the 2,5-Dimethoxyphenyl Moiety
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Methoxy (-OCH3) | F, Cl, CH3, CF3 | Modulate electronics, lipophilicity, and block metabolic O-demethylation. | Improved metabolic stability, altered receptor binding affinity. |
| Methoxy (-OCH3) | Hydroxymethyl (-CH2OH) | Introduce hydrogen bonding capability. | Increased polarity and solubility. |
| Phenyl Ring | Pyridine, Pyrimidine, Thiophene | Introduce heteroatoms to modulate electronics and serve as hydrogen bond acceptors. | Improved solubility, altered binding mode. |
| Phenyl Ring | Cyclohexyl | Increase Fsp3 character, remove aromaticity. | Improved metabolic profile and solubility. nih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Acts as a rigid, non-aromatic scaffold mimicking the geometry of a para-substituted phenyl ring. | Enhanced solubility, improved metabolic stability, novel chemical space. nih.gov |
Synthetic Strategies for the Preparation of Novel this compound Analogs
The synthesis of new analogs of this compound requires a versatile synthetic toolkit. Key strategies focus on modifying the existing scaffold at three primary locations: the dimethoxyphenyl ring, the methyl group on the isoxazole, and through the creation of more complex fused or bridged ring systems.
Diversification at the Dimethoxyphenyl Substituents
Modifying the substituents on the 2,5-dimethoxyphenyl ring is a straightforward approach to generating a library of analogs. Standard aromatic chemistry provides a wealth of reactions for this purpose.
Electrophilic Aromatic Substitution: The electron-rich dimethoxyphenyl ring is amenable to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The positions of these substitutions will be directed by the existing methoxy groups.
Demethylation and Re-functionalization: One or both methoxy groups can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenols. These phenolic hydroxyl groups can then be re-alkylated, acylated, or converted to triflates for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: To achieve more complex modifications, the dimethoxyphenyl ring can first be halogenated (e.g., brominated). The resulting aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki (to form new C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds), and Sonogashira (to form C-C triple bonds) couplings. organic-chemistry.orgacs.org This allows for the introduction of a wide array of aryl, alkyl, amino, and alkynyl groups.
Modification of the Methyl Group at the Isoxazole Ring
The methyl group at the C-3 position of the isoxazole ring presents another site for derivatization, although it is generally less reactive than the aromatic ring.
Radical Halogenation: The methyl group can be halogenated using radical initiators (e.g., N-bromosuccinimide with AIBN). The resulting halomethyl group is a good electrophile for nucleophilic substitution, allowing the introduction of various functional groups (e.g., -OH, -OR, -CN, -N3).
Deprotonation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate the methyl group to form a nucleophilic anion. This anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds, effectively elongating or functionalizing the side chain.
Oxidation: The methyl group can be oxidized to an aldehyde or carboxylic acid. These functional groups can then be used in a wide range of subsequent reactions, such as reductive amination, esterification, or amide bond formation, to attach diverse moieties. For example, an N-methylated amide can be converted into a carboxylic acid, esters, or other amides. researchgate.net
Introduction of Bridging or Fused Ring Systems
Creating more conformationally constrained analogs through the introduction of bridging or fused ring systems can lead to significant improvements in potency and selectivity. These more complex structures are often synthesized via intramolecular cyclization reactions. mdpi.com
A common and powerful method for forming fused isoxazole systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.commdpi.comnih.gov This strategy involves preparing a precursor that contains both a nitrile oxide (or a precursor like an oxime or nitro group) and an unsaturated moiety (an alkyne or alkene) tethered together. mdpi.comnih.gov
For example, a propargyl or allyl group could be attached to the dimethoxyphenyl ring. A functional group that can be converted to a nitrile oxide (e.g., an aldehyde, which is converted to an oxime and then oxidized) would be installed nearby. Upon generation of the nitrile oxide, it would undergo a [3+2] cycloaddition with the tethered alkyne or alkene to form a new ring fused to the phenyl ring. mdpi.comnih.gov Similarly, functionalizing the C-3 methyl group with an unsaturated tether could lead to a ring fused to the isoxazole core. nih.gov
Other strategies include transition-metal-catalyzed C-H activation/annulation cascades, where a directing group on the phenyl ring facilitates the formation of a new ring system. nih.govresearchgate.netrsc.org These advanced methods allow for the efficient construction of complex polycyclic scaffolds from relatively simple starting materials.
Table 3: Synthetic Strategies for Fused and Bridged Isoxazole Analogs
| Strategy | Description | Key Reaction | Resulting Structure |
|---|---|---|---|
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | A tethered alkyne or alkene reacts with an in-situ generated nitrile oxide on the same molecule. | [3+2] Dipolar Cycloaddition | Ring fused to the phenyl or isoxazole core. mdpi.comnih.gov |
| Intramolecular Diels-Alder Reaction | A diene and a dienophile are tethered on the molecule and react upon heating or with a catalyst. | [4+2] Cycloaddition | Fused or bridged six-membered ring system. |
| Rhodium-Catalyzed C-H Allylation/Cycloaddition | A C-H bond is activated and reacts with a dipole in a cascade to form a bridged system. | C-H Activation / [3+2] Cycloaddition | Bridged isoxazolidine (B1194047) scaffolds. nih.gov |
| Palladium-Catalyzed C-H Activation/Annulation | A directing group facilitates C-H activation and subsequent annulation with a coupling partner like an aldehyde. | C-H Activation / [4+1] Annulation | Fused ring systems, such as benzo[d]isoxazoles. rsc.org |
Libraries Synthesis and High-Throughput Screening Considerations (from a synthetic perspective)
The generation of chemical libraries based on the this compound scaffold is a key strategy for exploring the surrounding chemical space and identifying analogs with modulated properties. From a synthetic perspective, the efficiency, robustness, and adaptability of the chosen chemical reactions are paramount for successful library synthesis and subsequent high-throughput screening (HTS). The isoxazole core is a versatile and synthetically accessible heterocycle, lending itself to various combinatorial and parallel synthesis approaches. researchgate.netrsc.org
The primary synthetic strategies for creating isoxazole libraries involve methods that can accommodate a wide variety of building blocks. nih.gov One of the most prevalent methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov For analogs of this compound, this could involve reacting 2,5-dimethoxybenzonitrile (B1329510) oxide with various terminal alkynes to introduce diversity at the 5-position of the isoxazole ring, or conversely, using a fixed alkyne and varying the nitrile oxide. Another classical and effective method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net By systematically varying the substituents on the dicarbonyl precursor, a diverse library of 3,5-disubstituted isoxazoles can be generated.
For HTS campaigns, solution-phase parallel synthesis has proven effective for generating libraries of isoxazoles. nih.gov This approach allows for the rapid production of a multitude of individual compounds in separate reaction vessels, facilitating subsequent screening without the need for complex deconvolution strategies. A notable strategy involves the synthesis of a key intermediate that can be functionalized in a divergent manner. For instance, the synthesis of 3,5-disubstituted-4-iodoisoxazoles serves as a versatile platform. nih.gov These iodo-isoxazoles can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig) to introduce a wide array of substituents at the C4 position, a position that has historically been challenging to functionalize in a library setting. nih.gov
From a synthetic standpoint, several considerations are crucial for HTS library generation:
Reaction Robustness: The chosen reactions must be high-yielding and tolerate a broad range of functional groups on the building blocks to maximize the diversity of the library.
Purification: Purification of large numbers of compounds can be a significant bottleneck. Therefore, reactions that result in clean product formation with minimal byproducts are highly desirable. Techniques like solid-phase extraction (SPE) or automated flash chromatography are often employed.
Scalability: While initial libraries are often synthesized on a small scale (milligram), the synthetic route should be scalable to allow for the resynthesis of larger quantities of active "hits" for further biological evaluation.
Compound Characterization: Each compound in the library must be adequately characterized to ensure its identity and purity, typically using high-throughput methods like LC-MS and NMR.
The table below summarizes key synthetic strategies adaptable for generating libraries of isoxazole analogs.
| Synthetic Strategy | Key Reactants | Points of Diversification | Advantages for Library Synthesis | References |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes | Substituents on both nitrile oxide and alkyne | High regioselectivity, mild reaction conditions. nih.govnih.gov | nih.govnih.gov |
| Condensation Reaction | 1,3-Dicarbonyl Compounds and Hydroxylamine | Substituents at R1 and R3 of the dicarbonyl | Utilizes readily available starting materials. researchgate.net | researchgate.net |
| Iodocyclization & Cross-Coupling | O-methyloximes of 2-alkyn-1-ones, followed by Pd-catalyzed reactions | Substituents at C3, C5, and especially C4 | Allows for late-stage functionalization and diversification at the C4 position. nih.gov | nih.gov |
These methodologies provide a powerful toolkit for the systematic exploration of the chemical space around the this compound core, enabling the generation of diverse libraries essential for modern drug discovery campaigns. nih.govmdpi.com
Fragment-Based Design Approaches utilizing the Isoxazole Scaffold
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in hit identification and lead optimization. This approach utilizes small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to a biological target. The isoxazole ring is an excellent example of a "privileged scaffold" that is frequently employed in FBDD due to its favorable physicochemical properties and versatile chemical nature. researchgate.netrsc.org Its five-membered heterocyclic structure, containing both hydrogen bond accepting nitrogen and oxygen atoms, allows it to engage in specific interactions with protein targets. researchgate.net
In the context of FBDD, the isoxazole scaffold can serve as a starting point for building more complex and potent molecules. The core structure of this compound can be deconstructed into its constituent fragments for analysis. The 3-methylisoxazole (B1582632) moiety itself can be considered a fragment that could be identified in an initial fragment screen. Once its binding mode to a target is determined (e.g., via X-ray crystallography), a process of fragment evolution, such as "fragment growing" or "fragment linking," can be initiated.
Fragment Growing: This strategy involves extending the initial fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity and selectivity. Starting with a 3-methylisoxazole fragment, synthetic chemists can explore vectors for growth from the C4 and C5 positions. The synthesis of the 5-(2,5-dimethoxyphenyl) group is a prime example of growing from the C5 position. By creating a library of analogs where the 2,5-dimethoxyphenyl ring is replaced with other substituted aryl or alkyl groups, one can systematically probe the adjacent binding pocket to optimize interactions.
Fragment Linking: If another fragment is found to bind in a nearby region of the target, the two fragments can be connected via a linker. The isoxazole scaffold itself can be part of this linker or one of the core fragments. The defined geometry of the 3, 4, and 5 positions on the isoxazole ring allows for precise positioning of the linked pharmacophores.
The utility of the isoxazole scaffold in FBDD is enhanced by its synthetic tractability. As discussed in the previous section, robust synthetic methods allow for the creation of a diverse set of isoxazole-containing fragments and for the subsequent elaboration of initial fragment hits. rsc.orgnih.gov This enables a systematic and efficient exploration of the chemical space around the fragment, facilitating the rapid optimization of potency and other drug-like properties.
The table below outlines FBDD strategies that can be applied using the isoxazole scaffold.
| FBDD Strategy | Description | Application to the Isoxazole Scaffold | Example |
| Fragment Screening | Identifying low-molecular-weight compounds that bind to a target. | A library of simple, substituted isoxazoles (e.g., 3-methylisoxazole, 5-phenylisoxazole) is screened for binding. | Screening a fragment library to identify 3-methylisoxazole as a binder. |
| Fragment Growing | Extending a confirmed fragment hit to pick up additional interactions with the target. | Synthesizing derivatives by adding substituents at the C4 and C5 positions of an initial isoxazole hit. | Growing from the C5 position of 3-methylisoxazole by adding the 2,5-dimethoxyphenyl group. |
| Fragment Linking | Connecting two different fragments that bind to adjacent sites on the target. | Using a di-functionalized isoxazole to link two independently identified pharmacophores. | Connecting a fragment bound in pocket A to another in pocket B using a 3,5-disubstituted isoxazole core. |
| Scaffold Hopping | Replacing the central scaffold of a known ligand with a bioisosteric equivalent while retaining key binding interactions. | Replacing a different heterocyclic core in a known inhibitor with an isoxazole ring to improve properties. | Substituting a phenyl ring in a known active compound with a 3,5-disubstituted isoxazole to modulate solubility or metabolic stability. |
The isoxazole ring's combination of desirable structural features and synthetic accessibility makes it a valuable and popular scaffold in fragment-based design campaigns, enabling the efficient discovery of novel and potent therapeutic agents. researchgate.netnih.gov
Potential Applications As Chemical Probes or Research Tools in Molecular Biology
Design and Synthesis of Labeled 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole Analogs for Mechanistic Studies
To trace the fate of this compound within a biological system and to visualize its interactions, analogs bearing isotopic or fluorescent labels can be synthesized. Such modifications are crucial for transforming the parent compound into a powerful research tool.
Isotopic labeling involves the replacement of one or more atoms of the compound with their heavier, non-radioactive isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). These labeled compounds are chemically identical to the unlabeled parent but can be distinguished using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the molecule and its metabolites in cell cultures or other model systems. otsuka.co.jp
Several strategies could be employed to synthesize isotopically labeled this compound. For instance, ¹³C atoms could be incorporated into the dimethoxyphenyl ring starting from labeled precursors. Alternatively, the methyl groups on the phenyl ring could be deuterated. The choice of isotope and its position within the molecule depends on the specific metabolic pathway being investigated and the analytical method used for detection. nih.gov
Table 1: Potential Isotopic Labeling Strategies for this compound
| Labeling Strategy | Isotope | Potential Labeled Position(s) | Precursor Example | Application |
|---|---|---|---|---|
| Methyl Group Labeling | ²H (Deuterium) | Methoxy (B1213986) groups (-OCD₃) | Deuterated methyl iodide (CD₃I) | Tracing metabolic stability of methoxy groups |
| Phenyl Ring Labeling | ¹³C (Carbon-13) | 2,5-dimethoxyphenyl ring | ¹³C₆-labeled benzene (B151609) derivative | Following the fate of the core phenyl structure |
Fluorescent tagging enables the visualization of a molecule's distribution within cellular compartments using fluorescence microscopy. nih.gov A fluorescent analog of this compound could be synthesized by covalently attaching a fluorophore—a molecule that absorbs and emits light at specific wavelengths—to its structure. elsevierpure.com
The design of such a probe requires careful consideration of the attachment point to ensure that the fluorophore does not interfere with the compound's biological activity. nih.gov Synthetic routes could be developed to introduce a reactive handle, such as an amine or carboxylic acid, onto the phenyl ring or the methyl group, allowing for subsequent conjugation with a suitable fluorophore. The inherent photoreactivity of some isoxazole (B147169) compounds under UV light can also be harnessed for photoaffinity labeling, providing a minimalist approach to crosslinking the probe to its biological targets. biorxiv.orgcityu.edu.hk
Table 2: Potential Fluorescent Tags for Conjugation to this compound
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|---|
| Coumarins | 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | Blue fluorescence, environmentally sensitive |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | ~495 | ~525 | Bright green emission, pH-sensitive |
| Rhodamines | Tetramethylrhodamine (TRITC) | ~550 | ~575 | Bright red-orange emission, photostable |
Use of this compound as a Tool to Modulate or Probe Specific Molecular Pathways (in vitro mechanistic studies)
Beyond tracing and imaging, the unlabeled compound itself can be a valuable tool for dissecting the function of specific proteins and pathways in controlled in vitro environments.
Affinity chromatography is a powerful technique used to isolate and identify proteins that bind to a specific small molecule. To apply this method, this compound would be chemically immobilized onto a solid support, such as agarose (B213101) beads, creating an "affinity matrix". nih.gov
This matrix is then packed into a column. When a complex mixture of proteins, such as a cell lysate, is passed through the column, proteins that have a specific affinity for the immobilized isoxazole derivative will bind to it, while other proteins will wash through. The bound proteins can then be eluted, identified, and further studied. This approach can reveal the direct molecular targets of the compound, providing crucial insights into its mechanism of action.
Table 3: Hypothetical Affinity Chromatography Setup
| Component | Description | Example Material | Purpose |
|---|---|---|---|
| Ligand | This compound | N/A | The "bait" molecule to capture binding partners. |
| Linker/Spacer Arm | A chemically stable chain | Hexanediamine | Connects the ligand to the matrix, minimizing steric hindrance. |
| Matrix | Inert, porous solid support | Sepharose or Agarose beads | Provides the solid phase for ligand immobilization. |
| Mobile Phase | Buffer containing cell lysate | Tris-buffered saline (TBS) | Carries the protein mixture through the column. |
| Elution Buffer | Buffer to release bound proteins | High salt buffer, pH change, or free ligand solution | Disrupts the ligand-protein interaction to recover target proteins. |
Cell-free systems are preparations of cellular extracts that contain the necessary machinery for biological processes like transcription, translation, and metabolic pathways, but without intact cells. nih.gov These systems offer a simplified and highly controllable environment to study the direct effects of a small molecule on a specific biochemical pathway, free from the complexities of cellular uptake, transport, and off-target effects.
By introducing this compound into a cell-free system reconstituted with the components of a specific pathway (e.g., a signaling cascade or a metabolic sequence), researchers can directly measure its impact. For example, one could assess whether the compound inhibits a key enzyme by measuring the depletion of a substrate or the accumulation of a product. This allows for precise determination of the compound's effect on individual components of a pathway, providing clear mechanistic data.
Table 4: Example of a Cell-Free Pathway Perturbation Experiment
| Experimental Goal | To determine if the compound inhibits a specific kinase enzyme in vitro. |
|---|---|
| Cell-Free System | Reconstituted kinase assay buffer. |
| Components | 1. Purified kinase enzyme.2. Specific peptide substrate.3. ATP (energy source).4. This compound (test compound). |
| Procedure | 1. Incubate all components together.2. Measure the rate of substrate phosphorylation over time. |
| Readout | Quantification of phosphorylated substrate (e.g., via antibody-based detection or mass spectrometry). |
| Hypothetical Outcome | A dose-dependent decrease in substrate phosphorylation in the presence of the compound would indicate direct inhibition of the kinase. |
Future Research Trajectories and Broader Academic Implications of 5 2,5 Dimethoxyphenyl 3 Methylisoxazole Research
Unexplored Synthetic Avenues for Novel Isoxazole (B147169) Architectures
The synthesis of isoxazoles is a well-established field, yet significant opportunities remain for developing more efficient, sustainable, and diverse methodologies. nih.gov While the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common and robust method for forming the isoxazole ring, future research can focus on novel, eco-friendly strategies. nih.govnih.gov
One promising area is the advancement of metal-free synthetic routes, which avoid the cost, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II). nih.govresearchgate.net Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, offer pathways to create isoxazole derivatives with high efficiency and environmental friendliness. mdpi.com For instance, ultrasound irradiation can facilitate reactions in aqueous media, reducing the need for volatile organic solvents. mdpi.com
Direct functionalization of the pre-formed isoxazole ring is another critical frontier. nih.gov Developing methods for C-H activation at the C-4 position of the 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole core would allow for the direct attachment of various functional groups, bypassing more complex multi-step syntheses. This would enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Advantage | Relevance to this compound |
| Metal-Free Cycloadditions | Reduced cost, toxicity, and environmental impact. nih.gov | Development of sustainable pathways to the core scaffold. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, green solvent use. mdpi.com | Efficient and eco-friendly production of derivatives. |
| Direct C-H Functionalization | Atom economy, reduced step count for derivatization. nih.gov | Rapid diversification of the lead compound to explore chemical space. |
| Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. researchgate.net | Construction of complex isoxazole-containing molecules in a single step. |
Advanced Computational Methodologies for Predictive Modeling of Isoxazole Interactions
Computational chemistry provides powerful tools for predicting how molecules like this compound will behave and interact with biological targets, thereby accelerating the drug discovery process. Future research will increasingly rely on sophisticated modeling techniques to provide insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics (MD) simulations can offer a dynamic view of the interactions between the isoxazole derivative and a target protein over time, revealing conformational changes and transitional states. Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a hybrid approach, allowing for high-precision investigation of the electronic interactions within a binding site while treating the larger protein system with more computationally efficient classical mechanics.
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. biotechjournal.org By training algorithms on vast datasets of known drug-target interactions, ML models can predict the potential biological targets of novel compounds like this compound with remarkable speed and accuracy. biotechjournal.org These in silico methods can be used to forecast potential drug-drug interactions, for example, by predicting interactions with cytochrome P450 enzymes. nih.gov
| Computational Method | Application | Predicted Outcome for this compound |
| Molecular Docking | Predicts binding pose and affinity to a target protein. | Identification of likely biological targets and binding modes. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex. | Elucidation of binding stability and key interaction dynamics. |
| QM/MM | Provides high-accuracy analysis of the binding site. | Detailed understanding of electronic interactions driving binding. |
| Machine Learning | Predicts biological activity and potential toxicity from structure. biotechjournal.org | Prioritization of derivatives for synthesis and in vitro testing. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Molecular Targets
To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a molecular intervention. mdpi.comnih.gov This multi-omics approach can uncover the complex interplay of biological molecules and pathways affected by the compound, moving beyond a single-target perspective. nih.gov
For example, after treating a cell line with this compound, transcriptomics (via RNA-Seq) could reveal changes in gene expression, while proteomics (via mass spectrometry) could identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics would then provide insight into the resulting changes in metabolic pathways. mdpi.com Integrating these layers of data can help to build a comprehensive picture of the compound's mechanism of action, identify novel targets, and discover potential biomarkers. nih.govnih.gov This systematic approach is invaluable for dissecting the mechanisms of complex biological systems and can bridge the gap from genotype to phenotype. nih.gov
Contribution of this compound Research to Fundamental Organic Chemistry Principles
The isoxazole ring is not just a pharmacophore; it is also a versatile tool in organic synthesis. researchgate.net The weak N-O bond is a key feature, allowing the ring to be cleaved under various conditions to yield other important functional groups like β-hydroxy ketones or γ-amino alcohols. nih.govresearchgate.net
Studying the reactivity of this compound can provide deeper insights into fundamental principles of physical organic chemistry. The electronic influence of the 2,5-dimethoxyphenyl substituent on the stability and reactivity of the isoxazole ring—for instance, its susceptibility to ring-opening reactions or its behavior in cycloaddition reactions—can be systematically investigated. This research contributes to a more refined understanding of substituent effects, reaction mechanisms, and the unique chemistry of heterocyclic systems. The isoxazole moiety serves as an excellent case study for exploring the principles that govern the behavior of electron-rich aromatic structures. nih.gov
Potential for Derivatization into Next-Generation Chemical Probes for Academic Inquiry
Beyond its potential therapeutic applications, this compound can be developed into a chemical probe to explore biological systems. By incorporating specific functional groups, the molecule can be transformed into a tool for "activity-based protein profiling" (ABPP) or for visualizing biological processes.
Recent research has demonstrated that the isoxazole moiety itself can act as a photo-cross-linker upon UV irradiation, allowing it to form covalent bonds with nearby proteins. cityu.edu.hkbiorxiv.org This intrinsic reactivity can be harnessed to identify the direct cellular targets of an isoxazole-containing drug. cityu.edu.hk By synthesizing a derivative of this compound that includes a biorthogonal tag, such as a terminal alkyne or azide, researchers can use click chemistry to attach reporter molecules (like fluorophores or biotin) after photo-cross-linking. cityu.edu.hk This would enable the visualization, isolation, and identification of target proteins, providing invaluable information about the compound's interactome. biorxiv.org Such chemical probes are essential for validating drug targets and understanding off-target effects. nih.gov
Q & A
Q. What are the established synthetic routes for 5-(2,5-Dimethoxyphenyl)-3-methylisoxazole, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenyl precursors with methylisoxazole intermediates. Key steps include:
- Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under basic conditions .
- Step 2 : Functionalization of the phenyl moiety with methoxy groups using Ullmann coupling or nucleophilic aromatic substitution .
- Step 3 : Methylation at the 3-position via alkylation with methyl iodide in the presence of a base (e.g., KCO) .
Critical Parameters : - Temperature (optimal range: 60–80°C for cycloaddition),
- Solvent polarity (e.g., DMF for Ullmann coupling),
- Catalyst selection (e.g., CuI for methoxy group introduction) .
Table 1 : Comparative Yields Under Different Conditions
| Reaction Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cycloaddition | THF | None | 45 |
| Methoxylation | DMF | CuI | 72 |
| Methylation | Acetone | KCO | 88 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- X-ray Crystallography : Resolves bond angles and dihedral angles between the isoxazole ring and methoxyphenyl group (e.g., C–O–C angle ≈ 117°) .
- NMR Spectroscopy :
- H NMR: Methoxy protons appear as singlets at δ 3.75–3.85 ppm; isoxazole protons resonate at δ 6.2–6.4 ppm .
- C NMR: Carbonyl carbons (C=O) in isoxazole rings appear at δ 160–165 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 259 (M) confirms the molecular formula CHNO .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anti-inflammatory Assays : Inhibition of cyclooxygenase (COX-2) via ELISA, with IC values compared to reference drugs like celecoxib .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC or MIC values may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Analogues : Confirm compound purity (>95% via HPLC) to rule out interference from byproducts .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120, Tyr355 .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity using partial least squares regression .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to evaluate hydrogen bond persistence .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) via response surface methodology .
- In Situ Monitoring : Use FTIR to track intermediate formation and adjust reagent addition rates .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Table 2 : Byproduct Reduction Through Solvent Optimization
| Solvent | Byproduct (%) | Yield (%) |
|---|---|---|
| DMF | 18 | 72 |
| CPME | 6 | 68 |
| EtOH/HO | 12 | 65 |
Key Considerations for Researchers
- Data Reproducibility : Cross-validate spectral data with databases like NIST Chemistry WebBook .
- Safety Protocols : Use OV/AG/P99 respirators and fume hoods during synthesis due to volatile intermediates .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure humane cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
